![molecular formula C15H12N4O3S B2478998 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034381-06-9](/img/structure/B2478998.png)
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound “N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The synthesis of related compounds, such as 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, has been achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol .Molecular Structure Analysis
The molecular structure of this compound is complex and likely involves several rings and functional groups. For a related compound, the dihedral angle between the benzene and dioxolane rings was found to be between 0.20 and 0.31 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and may involve several steps. For a related compound, the Se–Se bond was cleaved with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .Scientific Research Applications
- Research Findings :
- A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
- Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities against cucumber downy mildew (CDM), surpassing commercial fungicides .
- Compound 4f displayed promising efficacy (70% and 79% control efficacies) in field trials against CDM, outperforming other fungicides .
- Research Findings :
- Research Findings :
- Among synthesized derivatives, compound 12 demonstrated potent inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .
Fungicidal Activity
Anti-Inflammatory and Analgesic Properties
Broad-Spectrum Antimicrobial Activity
Antitumor Potential
Future Directions
Thiophene-based compounds have attracted significant interest due to their potential applications in various fields. Future research could focus on the synthesis and evaluation of novel organoselenides of synthetic and biological importance . Additionally, the design of new substituted cinnamides bearing Piperonal moiety and screening for molecular prediction properties could be a promising direction .
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they interact with multiple targets.
Mode of Action
Thiophene-based compounds have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiophene-based compounds , it can be inferred that this compound likely interacts with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by thiophene-based compounds , it can be inferred that this compound likely induces a variety of molecular and cellular changes.
properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-15(10-3-4-12-13(6-10)22-9-21-12)16-7-11-8-19(18-17-11)14-2-1-5-23-14/h1-6,8H,7,9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGVYWNXWKPRLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
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